![molecular formula C14H18N2O3S B4135854 methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)
methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the signaling pathway of B cells, which are essential components of the immune system. TAK-659 has been shown to have potential as a therapeutic agent for various autoimmune diseases and cancers.
Mechanism of Action
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of BTK, which is a critical enzyme involved in the signaling pathway of B cells. B cells play a crucial role in the immune system, and their dysregulation can lead to autoimmune diseases and cancers. By inhibiting BTK, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate prevents the activation and proliferation of B cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is its specificity for BTK, which makes it a potent inhibitor of B cell signaling. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to have good pharmacokinetic properties, making it a promising therapeutic agent. However, one limitation of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is its potential for off-target effects, which may lead to adverse events.
Future Directions
There are several future directions for the study of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune diseases and cancers. Additionally, further studies are needed to determine the optimal dosing and administration of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate for different disease indications. Finally, the development of biomarkers to predict response to methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate may help to improve patient selection and treatment outcomes.
Scientific Research Applications
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has shown promise in the treatment of various cancers, including lymphoma and leukemia.
properties
IUPAC Name |
methyl 4-(oxolan-2-ylmethylcarbamothioylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-13(17)10-4-6-11(7-5-10)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMBHKDKASATNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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